Cas no 62316-83-0 (L-Phenylalanine, N-(diphenylphosphinyl)-N-methyl-)

L-Phenylalanine, N-(diphenylphosphinyl)-N-methyl- structure
62316-83-0 structure
Product name:L-Phenylalanine, N-(diphenylphosphinyl)-N-methyl-
CAS No:62316-83-0
MF:C22H22NO3P
MW:379.388746738434
CID:449492
PubChem ID:71387585

L-Phenylalanine, N-(diphenylphosphinyl)-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalanine, N-(diphenylphosphinyl)-N-methyl-
    • (2S)-2-[diphenylphosphoryl(methyl)amino]-3-phenylpropanoic acid
    • 62316-83-0
    • N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine
    • (S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid
    • DTXSID80809699
    • Inchi: InChI=1S/C22H22NO3P/c1-23(21(22(24)25)17-18-11-5-2-6-12-18)27(26,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3,(H,24,25)/t21-/m0/s1
    • InChI Key: AEWJPPXOVVCHSA-NRFANRHFSA-N
    • SMILES: CN(C(CC1=CC=CC=C1)C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 379.13386
  • Monoisotopic Mass: 379.13373056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.6Ų
  • XLogP3: 4.3

Experimental Properties

  • PSA: 57.61
  • LogP: 3.54320

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